molecular formula C21H24N4O4S B4988381 butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B4988381
M. Wt: 428.5 g/mol
InChI Key: QCZKOWNMRFWSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate involves the reaction of the thiol group with the compound to form a fluorescent adduct. This reaction is reversible and can be used to monitor changes in the redox status of cells.
Biochemical and Physiological Effects
Butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in the regulation of cellular redox status. Additionally, it has been found to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate in lab experiments is its high sensitivity and specificity for thiols. Additionally, it is easy to use and can be used in a variety of experimental settings. However, one limitation of this compound is that it is not cell-permeable and cannot be used to monitor changes in the redox status of intracellular thiols.

Future Directions

There are several future directions for research on butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate. One area of research is the development of more cell-permeable derivatives of this compound that can be used to monitor changes in the redox status of intracellular thiols. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases.
Conclusion
Butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is synthesized using a specific method and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that hold promise for the development of new therapeutic applications.

Synthesis Methods

The synthesis method for butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate involves the reaction of 4-(bromomethyl)benzoic acid with potassium thioacetate, followed by the addition of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol and butyl chloroformate. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

Butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate has been found to have various scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological systems. Additionally, it has been used to study the interaction of proteins with thiols and to investigate the redox status of cells.

properties

IUPAC Name

butyl 4-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-3-5-12-29-20(27)15-8-10-16(11-9-15)22-18(26)14-30-21-24-23-19(25(21)4-2)17-7-6-13-28-17/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKOWNMRFWSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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